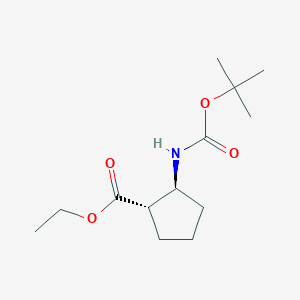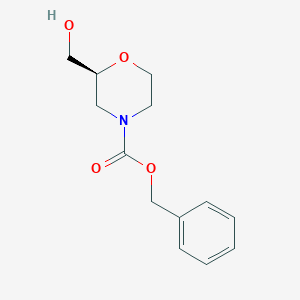
4-Methylbiphenyl-3-ylboronic acid
Descripción general
Descripción
4-Methylbiphenyl-3-ylboronic acid is an organoboron compound with the molecular formula C13H13BO2. It is a derivative of biphenyl, where a boronic acid group is attached to the third position of the biphenyl ring, and a methyl group is attached to the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.
Mecanismo De Acción
Target of Action
4-Methylbiphenyl-3-ylboronic acid (MBBA) is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of MBBA in this reaction is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
In the SM cross-coupling reaction, MBBA interacts with its target, the palladium catalyst, through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 4-methylbiphenyl-3-yl group) from boron to palladium . This results in the formation of a new carbon-carbon bond, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction, facilitated by MBBA, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of complex organic compounds through the formation of new carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, many of which have significant applications in various fields of research and industry .
Pharmacokinetics
As a reagent used in synthetic chemistry, its bioavailability is primarily determined by its chemical properties and the conditions under which the sm cross-coupling reaction is carried out .
Result of Action
The primary result of MBBA’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to advancements in various fields of research and industry .
Action Environment
The action, efficacy, and stability of MBBA in the SM cross-coupling reaction are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a suitable palladium catalyst, and the specific substrates involved in the reaction . The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbiphenyl-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-methylbiphenyl using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbiphenyl-3-ylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This compound can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols or quinones.
Reduction: Reduced boronic acid derivatives.
Aplicaciones Científicas De Investigación
4-Methylbiphenyl-3-ylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to create complex molecules with potential therapeutic properties. In materials science, it is employed in the development of organic electronic devices and polymers.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3-Biphenylboronic acid
Uniqueness
4-Methylbiphenyl-3-ylboronic acid is unique due to the presence of both a methyl group and a boronic acid group on the biphenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Additionally, the methyl group can influence the electronic properties of the compound, making it a valuable reagent in various synthetic applications.
Propiedades
IUPAC Name |
(2-methyl-5-phenylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHLASMALNJICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)



![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)

![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)


